S-(phenylacetothiohydroximoyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(phenylacetothiohydroximoyl)-L-cysteine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a hydroxycarbonimidoyl group attached to a sulfanylpropanoic acid backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Scientific Research Applications
S-(phenylacetothiohydroximoyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(phenylacetothiohydroximoyl)-L-cysteine typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. One common synthetic route involves the use of amino acids as starting materials, which are then modified through a series of reactions such as alkylation, oxidation, and hydrolysis. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and distillation are used to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
S-(phenylacetothiohydroximoyl)-L-cysteine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxycarbonimidoyl group to an amine.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Mechanism of Action
The mechanism of action of S-(phenylacetothiohydroximoyl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-sulfanylpropanoic acid
- (2R)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride
- (2R)-2-benzyl-3-nitropropanoic acid
Uniqueness
Compared to similar compounds, S-(phenylacetothiohydroximoyl)-L-cysteine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14N2O3S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H14N2O3S/c12-9(11(14)15)7-17-10(13-16)6-8-4-2-1-3-5-8/h1-5,9,16H,6-7,12H2,(H,14,15)/b13-10-/t9-/m0/s1 |
InChI Key |
DPHQZNQYOOCWSR-FWSONLODSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/O)/SC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)SCC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.